molecular formula C19H23N3O4S B11007775 {1-[({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid

{1-[({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid

Cat. No.: B11007775
M. Wt: 389.5 g/mol
InChI Key: WEJZIXZXTHLYCV-UHFFFAOYSA-N
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Description

    1-[({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid: is a mouthful, but its structure reveals its complexity. Let’s break it down:

  • This compound’s intricate arrangement suggests potential biological activity.
  • Preparation Methods

      Synthetic Routes: While specific synthetic routes for this compound are scarce in the literature, we can infer that it involves cyclization reactions to form the pyridazinone ring, followed by acetylation and cyclohexylation steps.

      Reaction Conditions: These would depend on the specific synthetic pathway.

      Industrial Production:

  • Chemical Reactions Analysis

      Reactivity: The compound likely undergoes various reactions, including , , and .

      Common Reagents and Conditions:

      Major Products: These would vary based on the specific reaction, but modifications to the pyridazinone or acetyl group are likely.

  • Scientific Research Applications

      Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.

      Biology: Assessing its interactions with biological molecules (enzymes, receptors, etc.).

      Medicine: Exploring its pharmacological properties (e.g., anti-inflammatory, antiviral, or anticancer effects).

  • Mechanism of Action

      Targets: It might interact with specific proteins, enzymes, or receptors.

      Pathways: Further research is needed to elucidate the precise pathways affected by this compound.

  • Comparison with Similar Compounds

      Uniqueness: Its combination of pyridazinone, thiophene, and acetyl groups sets it apart.

      Similar Compounds: While I don’t have an exhaustive list, related compounds include other pyridazinones, thiophene derivatives, and acetylated molecules.

    Properties

    Molecular Formula

    C19H23N3O4S

    Molecular Weight

    389.5 g/mol

    IUPAC Name

    2-[1-[[[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetyl]amino]methyl]cyclohexyl]acetic acid

    InChI

    InChI=1S/C19H23N3O4S/c23-16(20-13-19(11-18(25)26)8-2-1-3-9-19)12-22-17(24)7-6-14(21-22)15-5-4-10-27-15/h4-7,10H,1-3,8-9,11-13H2,(H,20,23)(H,25,26)

    InChI Key

    WEJZIXZXTHLYCV-UHFFFAOYSA-N

    Canonical SMILES

    C1CCC(CC1)(CC(=O)O)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3

    Origin of Product

    United States

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